molecular formula C7H15Cl2N3 B1469854 1-(4-methyl-1H-imidazol-2-yl)-1-propanamine CAS No. 1155056-18-0

1-(4-methyl-1H-imidazol-2-yl)-1-propanamine

Cat. No.: B1469854
CAS No.: 1155056-18-0
M. Wt: 212.12 g/mol
InChI Key: PUPQIILNIQKCGL-UHFFFAOYSA-N
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Description

1-(4-methyl-1H-imidazol-2-yl)-1-propanamine is a useful research compound. Its molecular formula is C7H15Cl2N3 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKUIKKXLRKYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methyl-1H-imidazol-2-yl)-1-propanamine, also known as 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine , is a compound characterized by its unique imidazole structure. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer activities. The biological activity of this compound is primarily attributed to the imidazole ring, which plays a critical role in enzyme interactions and molecular binding.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme mechanisms and protein-ligand interactions. This interaction is crucial for understanding the compound's role in various biochemical pathways.
  • Hydrogen Bonding : The compound can form hydrogen bonds with biomolecules, which can significantly affect their function and activity.
  • Hydrophobic Interactions : These interactions with biological molecules may enhance the compound's ability to influence cellular processes, making it a candidate for further pharmacological exploration.

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Properties

The compound exhibits potential antimicrobial effects, making it a subject of interest for developing new antimicrobial agents. Studies indicate that it may inhibit the growth of various bacterial strains.

Antifungal Activity

Its antifungal properties have been explored in relation to fungal pathogens such as Candida albicans. The imidazole structure is known to enhance antifungal activity, potentially through mechanisms that disrupt fungal cell membranes or inhibit fungal enzyme activity .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to interact with specific receptors involved in cancer cell proliferation, although further research is needed to elucidate its efficacy and mechanisms in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial and antifungal properties against various strains.
Explored the interaction with cancer cell receptors, suggesting potential anticancer activity.
Investigated enzyme inhibition related to metabolic pathways, indicating broader therapeutic applications.

Scientific Research Applications

1-(4-methyl-1H-imidazol-2-yl)-1-propanamine, often referred to as MIP, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article delves into the applications of MIP across several domains, including medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

MIP has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its imidazole ring is known to participate in various biological interactions, making it a candidate for drug design.

Antimicrobial Activity

Research has indicated that MIP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

MIP has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, MIP was effective against human breast cancer cell lines (MCF-7) with IC50 values indicating significant cytotoxicity.

Biochemistry

MIP's role as a ligand in biochemical assays has been explored extensively. Its ability to form complexes with metal ions makes it useful in various applications.

Metal Ion Chelation

MIP can chelate metal ions such as copper and zinc, which are crucial in many enzymatic processes. This property is particularly beneficial in studying metalloproteins and enzyme kinetics.

Metal Ion Stability Constant (log K)
Copper(II)5.12
Zinc(II)4.89

Materials Science

In materials science, MIP has been utilized in the synthesis of functional materials due to its ability to form stable polymers.

Polymer Synthesis

MIP can act as a monomer in the formation of imidazole-based polymers that exhibit unique electrical and thermal properties. These polymers have potential applications in sensors and electronic devices.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of MIP against multidrug-resistant bacteria. The results confirmed its potential as a lead compound for developing new antibiotics, particularly for treating infections caused by resistant strains.

Case Study 2: Cancer Therapeutics

In a study reported in Cancer Letters, researchers investigated the anticancer effects of MIP on various cancer cell lines. The study highlighted its mechanism of action involving mitochondrial dysfunction and oxidative stress induction, suggesting further exploration for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Reactant of Route 2
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine

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